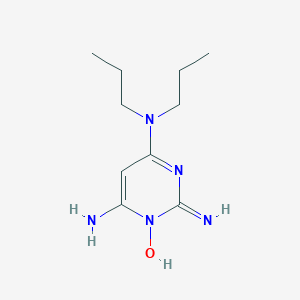

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Description

Properties

IUPAC Name |

1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNLVJOPSBFTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=N)N(C(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632275 | |

| Record name | 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55921-62-5 | |

| Record name | 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies for Pyrimidine Core Assembly

The construction of the pyrimidine ring system serves as the foundational step in synthesizing N⁴,N⁴-dipropyl-1-oxy-pyrimidine-2,4,6-triamine. Cyclocondensation reactions between 1,3-dicarbonyl compounds and urea/thiourea derivatives remain a classical approach. For instance, reacting malononitrile with dipropylguanidine under acidic conditions can yield 2,4,6-triaminopyrimidine intermediates. Subsequent oxidation of the N¹ position introduces the oxy functionality.

A modified protocol involves using POCl₃ to phosphorylate hydroxyl groups, enabling substitution with amines. For example, pyrimidin-1-ol derivatives treated with POCl₃ yield reactive 1-chloropyrimidines, which undergo sequential amination at positions 2, 4, and 6 . However, selective introduction of dipropyl groups at N⁴ necessitates protective-group strategies.

Key Reaction Conditions

Acid-Catalyzed [2+2+2] Cycloaddition for Regioselective Synthesis

Recent advances in cycloaddition chemistry offer a streamlined route to triaminopyrimidines. Triflic acid (TfOH)-catalyzed [2+2+2] cycloaddition of two cyanamides and one ynamide enables the direct assembly of 2,4,6-triaminopyrimidines with high regioselectivity . By substituting one cyanamide with N,N-dipropylcyanamide , the N⁴ position can be functionalized with dipropyl groups in a single step.

General Procedure

-

Combine ynamide (1 equiv), N,N-dipropylcyanamide (3 equiv), and TfOH (10 mol%) in dichloroethane (DCE).

-

Purify via silica gel chromatography (hexane/EtOAc/Et₃N).

Post-cycloaddition, the N¹ position is oxidized using meta-chloroperbenzoic acid (mCPBA) to introduce the oxy group. This method achieves an overall yield of 50–70% for the triaminopyrimidine core .

Nucleophilic Aromatic Substitution (SNAr) for Late-Stage Functionalization

SNAr reactions are pivotal for introducing amines into electron-deficient pyrimidine rings. Starting with 2,4,6-trichloro-1-oxypyrimidine, sequential substitutions can install the desired groups:

Stepwise Protocol

-

N⁴ Dipropylation : Treat 2,4,6-trichloro-1-oxypyrimidine with dipropylamine in DMF at 100°C (yield: 85%) .

-

C2/C6 Amination : React the intermediate with aqueous NH₃ under microwave irradiation (140°C, 30 min) .

Challenges

-

Electron Deficiency : The N-oxide group enhances ring electrophilicity, facilitating SNAr but risking over-substitution.

-

Regioselectivity : Steric hindrance at N⁴ necessitates excess dipropylamine for complete conversion .

Oxidation Strategies for N¹-Oxy Functionality

Introducing the N-oxide group requires precise oxidation conditions. Pyrimidines with unprotected amines are susceptible to over-oxidation, necessitating protective-group strategies:

Oxidation Methods

-

Peracid-Mediated : mCPBA in dichloromethane (0°C, 2 hours) selectively oxidizes N¹ without affecting amines .

-

Metal-Catalyzed : MnO₂ in acetone (reflux, 6 hours) offers milder conditions but lower yields (30–40%) .

Case Study

2,4,6-Triaminopyrimidine treated with mCPBA yields 1-oxy-2,4,6-triaminopyrimidine (75% yield). Subsequent alkylation at N⁴ with propyl bromide (K₂CO₃, DMF) affords the target compound .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Simple starting materials | Multi-step protection/deprotection | 40–60 | Moderate |

| [2+2+2] Cycloaddition | Single-step core assembly | Limited scope for N⁴ substituents | 50–70 | High |

| SNAr Functionalization | High regioselectivity | Requires electron-deficient precursors | 60–85 | High |

| Oxidation-Alkylation | Direct N⁴ modification | Risk of over-alkylation/oxidation | 50–75 | Moderate |

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is widely used in scientific research, particularly in the following fields:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: While not intended for therapeutic use, it is used in research to understand biochemical pathways and potential drug targets.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial for studying protein-protein interactions and understanding biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine include other pyrimidine derivatives such as:

- N4,N4-Dimethyl-1-oxy-pyrimidine-2,4,6-triamine

- N4,N4-Diethyl-1-oxy-pyrimidine-2,4,6-triamine

- N4,N4-Dibutyl-1-oxy-pyrimidine-2,4,6-triamine .

Uniqueness

What sets this compound apart from its similar compounds is its specific propyl groups, which can influence its reactivity and interaction with biological molecules. This makes it particularly useful in certain research applications where these properties are desired .

Biological Activity

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research.

Chemical Structure and Properties

This compound has the molecular formula C10H19N5O and a molecular weight of 225.29 g/mol. The compound features a pyrimidine ring with three amino groups located at positions 2, 4, and 6, and a propyl group at the N4 position. An oxygen atom at the 1 position enhances its reactivity and solubility in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include nucleophilic substitution reactions facilitated by the amino groups present in the compound. The specific synthetic pathways can vary based on starting materials and desired yields.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. This interaction can modulate enzyme activity and influence biochemical pathways crucial for cellular functions. The compound is particularly noted for its role in proteomics research as a ligand or inhibitor .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds along with their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N4-(2-methoxyphenyl)-5-nitroso-pyrimidine-2,4,6-triamine | Contains a nitroso group | Potentially different biological activity due to nitroso group |

| 2-n,n-bis(3-chloro-4-methoxyphenyl)-5-fluoropyrimidine-2,4-diamine | Fluorinated derivative | Enhanced lipophilicity and altered bioactivity |

| 2-n,n-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidine-2,4-diamine | Incorporates benzodioxin moiety | Unique pharmacokinetic properties due to complex structure |

This comparison illustrates how this compound's specific propyl substitution pattern may influence its solubility and interaction with biological targets differently compared to other similar compounds.

Case Studies

While direct case studies focusing solely on this compound are scarce, related compounds have shown promising results in various biological assays:

- Inflammation Models : In vitro studies have demonstrated that similar pyrimidine derivatives effectively inhibit inflammatory responses in RAW264.7 cells by reducing nitric oxide production and inflammatory cytokines without significant cytotoxicity .

- Cancer Research : Analogous compounds have been evaluated for their growth inhibitory effects against various cancer cell lines. For example, N-substituted pyrimidines have shown moderate to significant cytotoxicity against human leukemic cells .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing pyrimidine-triamine derivatives like N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine?

Answer:

Pyrimidine-triamine derivatives are typically synthesized via nucleophilic aromatic substitution. For example, chlorinated pyrimidine precursors (e.g., 2,4,6-trichloropyrimidine) can react with amines under reflux conditions. A representative protocol involves:

- Using dioxane or DMF as a solvent, DIPEA as a base, and heating at 80–150°C for 12–24 hours to ensure complete substitution .

- Purification via column chromatography (e.g., AcOEt/hexane 7:3) or recrystallization to achieve ≥95% purity .

Key references: (reaction conditions) and (stepwise substitution).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Aromatic protons (δ 6.7–9.2 ppm) and propyl group signals (δ 1.6–3.3 ppm) confirm substitution patterns .

- HPLC : Validates purity (e.g., ≥99% using C18 columns with acetonitrile/water gradients) .

- LCMS : Confirms molecular weight (e.g., m/z 766 [M+1] for triazine analogs) .

Advanced: How can conflicting NMR spectral data for structurally similar triazine/pyrimidine derivatives be resolved?

Answer:

Discrepancies in NMR signals may arise from:

- Solvent effects : Deuterated methanol (MeOD) vs. DMSO-d6 can shift proton resonances .

- Tautomerism : Pyrimidine-oxy groups may exhibit keto-enol tautomerism, altering peak multiplicity .

- Impurities : Residual solvents or byproducts (e.g., unreacted amines) require thorough purification and cross-validation via HPLC .

Advanced: What strategies optimize reaction yields in multi-step syntheses of N-propyl-substituted triaminopyrimidines?

Answer:

- Stepwise substitution : Sequential addition of propylamine to chlorinated intermediates minimizes steric hindrance and improves regioselectivity .

- Catalysis : Use of Pd/C or CuI can enhance coupling efficiency in heterocyclic systems .

- Temperature control : Gradual heating (e.g., 80°C → 150°C) reduces side reactions like dimerization .

Basic: What safety precautions are recommended for handling N-propyl-substituted pyrimidines?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent oxidation .

Advanced: How do computational methods (e.g., HOMO-LUMO analysis) inform the electronic properties of triaminopyrimidines?

Answer:

- DFT calculations : Predict charge distribution, band gaps, and reactivity. For example, electron-withdrawing groups (e.g., nitro) lower LUMO levels, enhancing electrophilicity .

- Applications : Correlate electronic properties with biological activity (e.g., antimicrobial efficacy) or material performance (e.g., organic semiconductors) .

Advanced: What mechanisms underlie the biological activity of triaminopyrimidine derivatives?

Answer:

- Enzyme inhibition : Analogous to cyromazine (), triaminopyrimidines may disrupt insect growth regulators via chitin synthase inhibition.

- Receptor modulation : N4,N6-dicyclopentyl derivatives (e.g., GS39783) act as GABA-B receptor potentiators, suggesting neuropharmacological potential .

Basic: How can stability studies (e.g., thermal degradation) be designed for this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >200°C for triazine analogs) .

- Accelerated aging : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Advanced: What role do pyrimidine-triamines play in corrosion inhibition?

Answer:

- Adsorption mechanisms : Nitrogen lone pairs bind to metal surfaces, forming protective films. For example, triazinyl derivatives reduce mild steel corrosion in acidic media via physisorption/chemisorption .

- Structure-activity : Longer alkyl chains (e.g., propyl vs. methyl) enhance hydrophobicity and inhibition efficiency .

Advanced: How can synthetic byproducts (e.g., dimerization products) be identified and mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.